molecular formula C5H11NOS B2823013 N-methyl-3-methylsulfanylpropanamide CAS No. 70961-62-5

N-methyl-3-methylsulfanylpropanamide

Cat. No. B2823013
CAS RN: 70961-62-5
M. Wt: 133.21
InChI Key: YBWOQUNBJGRKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-methylsulfanylpropanamide is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the information available might not be comprehensive due to the novelty or rarity of this compound.


Chemical Reactions Analysis

The chemical reactions involving N-methyl-3-methylsulfanylpropanamide are not explicitly documented in the available resources .

Scientific Research Applications

Microwave-assisted Synthesis

A significant application involves microwave-assisted, solvent-free synthesis techniques for preparing optically pure compounds. For instance, a study by Collados et al. (2012) developed an efficient procedure for synthesizing N-(tert-butylsulfinyl)imines, showcasing the utility of similar compounds in producing sulfinyl aldimines and ketimines with excellent yields and purities. This methodology is highlighted for its environmental friendliness and time efficiency, applicable in aromatic, heteroaromatic, and aliphatic derivatives production (Collados et al., 2012).

Polymerization and Material Science

Poly(N-isopropylacrylamide) (PNIPAM), a thermoresponsive polymer with applications in drug delivery, exemplifies the role of similar chemical frameworks in material science. Convertine et al. (2004) demonstrated controlled, room-temperature polymerization of N-isopropylacrylamide, providing a pathway for creating responsive polymeric materials. This research underscores the potential of N-methyl-3-methylsulfanylpropanamide related compounds in developing advanced materials for biomedical applications (Convertine et al., 2004).

Asymmetric Synthesis

The stereoselective nucleophilic addition to sulfinyl imines, as studied by Hennum et al. (2014), offers insights into the asymmetric synthesis of amines, a process relevant to the creation of pharmaceuticals and fine chemicals. The research provides a computational and experimental analysis of the mechanisms underlying the stereoselectivity of reactions involving compounds similar to N-methyl-3-methylsulfanylpropanamide, highlighting the importance of these compounds in asymmetric synthesis (Hennum et al., 2014).

Antimalarial and Antitrypanosomal Agents

In the field of medicinal chemistry, novel compounds with potential antimalarial and antitrypanosomal activities have been developed. Ekoh et al. (2021) synthesized new dipeptide-sulfonamides demonstrating significant in vivo activity against P. berghei and Trypanosome brucei. This research illustrates the therapeutic potential of N-methyl-3-methylsulfanylpropanamide analogs in treating infectious diseases (Ekoh et al., 2021).

Safety And Hazards

The safety and hazards associated with N-methyl-3-methylsulfanylpropanamide are not explicitly documented in the available resources .

Future Directions

The future directions for research on N-methyl-3-methylsulfanylpropanamide are not clearly defined in the available literature .

properties

IUPAC Name

N-methyl-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWOQUNBJGRKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-methylsulfanylpropanamide

CAS RN

70961-62-5
Record name N-methyl-3-(methylsulfanyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.